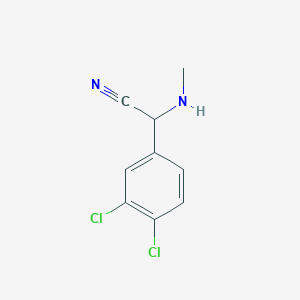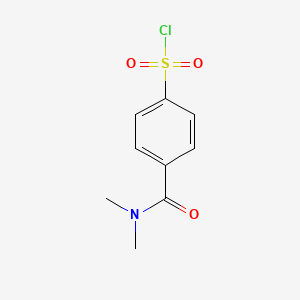
4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
The compound 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. Although the provided papers do not directly discuss 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride, they do provide insights into the chemistry of related sulfonamide and sulfonyl chloride compounds.
Synthesis Analysis
The synthesis of related sulfonamide derivatives can be achieved through various methods, including electrochemical and chemical reactions. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been used to produce N,N-diarylsulfonyl derivatives with yields ranging from 55 to 76% . Similarly, chemical synthesis in water at pH 2.0 has been employed to obtain N-arylsulfonyl-3-arylsulfonyl derivatives with yields between 75 to 85% . These methods could potentially be adapted for the synthesis of 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the orientation of the sulfonyl group relative to the benzene rings. For example, in the compound 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide, the angle between the sulfonyl and aniline benzene rings is 65.5° . This structural information is crucial for understanding the reactivity and interaction of these molecules with other chemical entities.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including the formation of inversion dimers linked by N—H⋯O hydrogen bonds . The reactivity of these compounds is influenced by their molecular structure, as seen in the kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The study of these reactions provides valuable information for the manipulation of sulfonamide derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can be influenced by the molecular structure and the solvent used. For instance, the solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents has been thoroughly investigated, revealing that solubility follows a specific order depending on the solvent . Thermodynamic models have been applied to describe the solubility results, and the mixing properties of these compounds in solvents have been calculated, indicating that the dissolution process is spontaneous and favorable . These properties are essential for the purification and application of sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Derivatives Formation :
- 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is involved in the synthesis of α-(N-sulfonyl)amino amides. This process utilizes N,N-dimethylcarbamoyl (trimethyl)silane and N-sulfonylimines, and the substituted group on the aryl ring influences the reaction (Tong, Liu, & Chen, 2015).
- It is also a precursor in the synthesis of novel sulfonamides, which show significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018).
Medicinal Chemistry and Drug Discovery :
- Benzene sulfonamide derivatives, synthesized using 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride, have potential as anticancer agents, particularly against breast cancer cell lines. These derivatives also exhibit antioxidant activities (Mohamed et al., 2022).
Analytical Biochemistry :
- 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a derivative, is a chromophoric reagent used in high-performance liquid chromatography for detecting amino acids at picomole levels (Malencik, Zhao, & Anderson, 1990).
Material Science and Engineering :
- In the field of material science, 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions to create diaryl sulfones, demonstrating enhanced reactivity and yielding almost quantitative yields under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Molecular Structure and Chemistry :
- The compound plays a role in the supramolecular architecture of certain Schiff bases, with its crystal packing stabilized by weak hydrogen bonds and van der Waals interactions (Qian, Chen, Cui, & Zhu, 2012).
Pharmacology and Drug Development :
- Novel dopamine analogs incorporating sulfonamide functional groups have been synthesized using 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride. These analogs showed potential in Alzheimer’s disease treatment due to their anticholinergic and antioxidant effects (Gök et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(dimethylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKXHLLIVVSYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190711-50-3 | |
| Record name | 4-(dimethylcarbamoyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3034484.png)
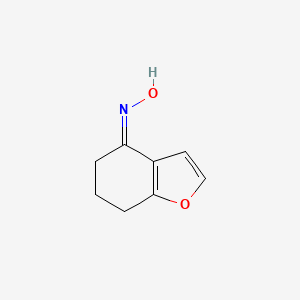
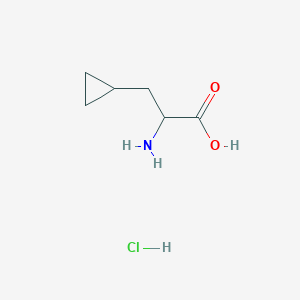


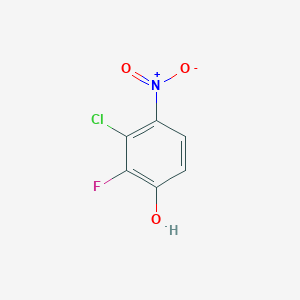
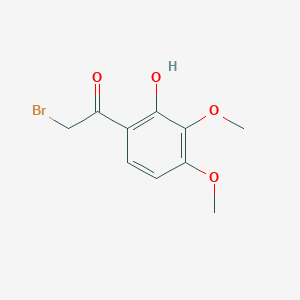
![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)



![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)
